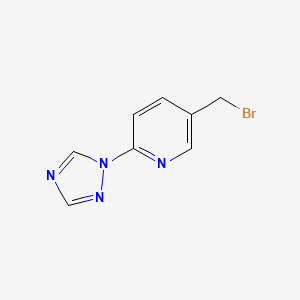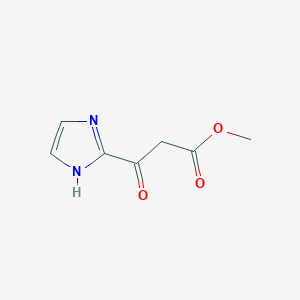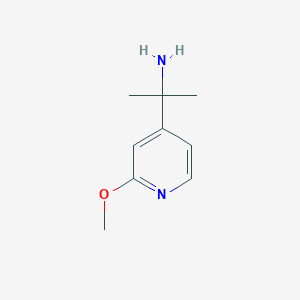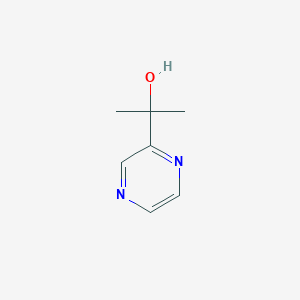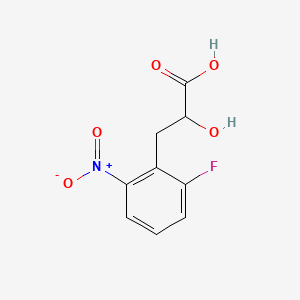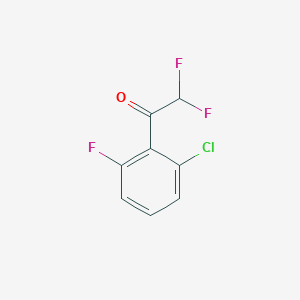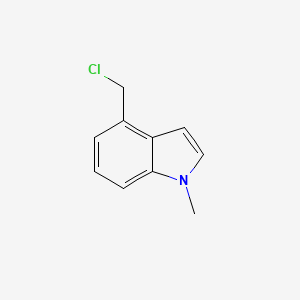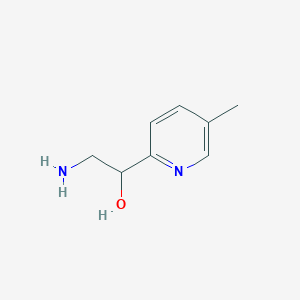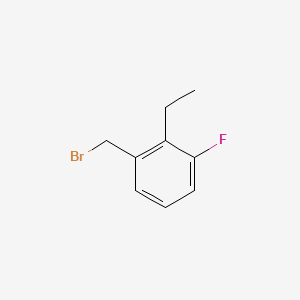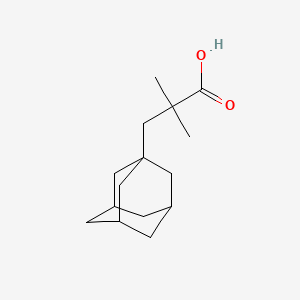
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid is an organic compound featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties. The adamantane framework is often utilized in various fields of chemistry due to its rigidity and ability to enhance the stability of compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantane with 2,2-dimethylpropanoic acid under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the adamantane to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction can produce adamantanol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to the stability of the adamantane moiety.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the production of high-performance materials and polymers.
Wirkmechanismus
The mechanism by which 3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid exerts its effects is largely dependent on its interaction with biological targets. The adamantane moiety can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. This property is particularly useful in drug design, where the compound can act as a carrier for active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in various chemical applications.
1-Adamantanecarboxylic acid: A simpler derivative with similar structural features.
2-Adamantanone: An oxidized form of adamantane with a ketone functional group.
Uniqueness
3-(Adamantan-1-yl)-2,2-dimethylpropanoic acid is unique due to the presence of both the adamantane moiety and the 2,2-dimethylpropanoic acid group. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications such as drug design and materials science.
Eigenschaften
CAS-Nummer |
97041-90-2 |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
3-(1-adamantyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C15H24O2/c1-14(2,13(16)17)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,3-9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
WPSMLACYSNNZHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


